(2-ethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

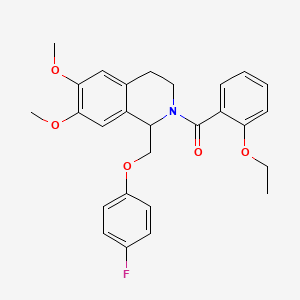

The compound “(2-ethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a tetrahydroisoquinoline derivative characterized by a 6,7-dimethoxy-substituted isoquinoline core. Key structural features include:

- A (4-fluorophenoxy)methyl group at position 1 of the tetrahydroisoquinoline ring.

- A 2-ethoxyphenyl methanone moiety at position 2.

This structure is analogous to other tetrahydroisoquinoline-based compounds studied for their receptor-binding properties (e.g., NMDA receptor modulation) and cytotoxic activity against cancer cell lines .

Properties

IUPAC Name |

(2-ethoxyphenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FNO5/c1-4-33-24-8-6-5-7-21(24)27(30)29-14-13-18-15-25(31-2)26(32-3)16-22(18)23(29)17-34-20-11-9-19(28)10-12-20/h5-12,15-16,23H,4,13-14,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKVNYWLHGOTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-ethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 465.5 g/mol. The IUPAC name is given as:

| Property | Value |

|---|---|

| Molecular Formula | C27H28FNO5 |

| Molecular Weight | 465.5 g/mol |

| IUPAC Name | (4-ethoxyphenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |

| InChI Key | BSPJCWFPOMEEDJ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound involves multiple steps starting from readily available precursors. Key steps include:

- Formation of the Isoquinoline Core : Cyclization under acidic or basic conditions.

- Introduction of Methoxy Groups : Methylation reactions using methyl iodide.

- Attachment of the Fluorophenoxy Group : Nucleophilic substitution reactions.

- Final Coupling : Coupling the ethoxyphenyl group to the isoquinoline core using palladium catalysts.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways relevant to disease processes.

Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Study 1: Anticancer Effects

A study published in ACS Catalysis investigated a series of isoquinoline derivatives, including compounds structurally related to our target compound. The findings demonstrated potent cytotoxicity against various cancer cell lines, suggesting that modifications to the isoquinoline core can enhance anticancer activity .

Study 2: Anti-inflammatory Mechanisms

Another research article explored the anti-inflammatory properties of methoxy-substituted isoquinolines. The results indicated that these compounds could effectively reduce inflammation in animal models by inhibiting NF-kB signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Phenoxy Groups

Compound from : (6,7-Dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone

- Key differences: Phenoxy substituent: 4-Methoxy (vs. 4-fluoro in the target compound). Aryl methanone: 2-Fluorophenyl (vs. 2-ethoxyphenyl).

Compound 107 from : (3-Chlorophenyl)(1-((4-(dimethylamino)phenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

- Key differences: Aryl methanone: 3-Chlorophenyl (electron-withdrawing). Phenoxy substituent: 4-(Dimethylamino) (electron-donating).

- The dimethylamino group introduces basicity, which may influence solubility and membrane permeability .

Analogues with Varied Aryl Methanone Groups

Compound 108 from : (3-Bromophenyl)(1-((4-(dimethylamino)phenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

- Key differences: Aryl methanone: 3-Bromophenyl (larger halogen, higher polarizability).

- Impact :

TQ9 from : (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone

- Key differences: Aryl methanone: 3,4-Dimethoxyphenyl (bulky, electron-rich).

- Impact :

Pharmacological and Physicochemical Comparisons

- Electronic Effects : The 2-ethoxyphenyl group in the target compound may balance electron-donating (ethoxy) and withdrawing (fluorine) effects, optimizing interactions with aromatic residues in target proteins.

Binding and Docking Insights ()

The Glide XP scoring function highlights the importance of hydrophobic enclosures and hydrogen-bonding motifs. For the target compound:

- The 6,7-dimethoxy groups may participate in hydrophobic interactions.

- The fluorine atom could engage in halogen bonding or dipole-dipole interactions.

- Compared to Compound 107, the absence of a basic dimethylamino group might reduce polar interactions but improve passive diffusion.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this methanone derivative, and how do reaction conditions influence product purity?

- Methodological Answer:

- Traditional Acid/Base Catalysis: Cyclization of substituted 2′-aminochalcones via acid (e.g., H₃PO₄) or base (e.g., NaOH) catalysts, though this may require prolonged reaction times and produce moderate yields .

- Microwave-Assisted Synthesis: Using indium(III) chloride (InCl₃, 20 mol%) as a catalyst under microwave irradiation (360 W, 5 min) achieves higher yields (63%) and reduces side reactions compared to conventional heating .

- Sodium Ethoxide-Mediated Coupling: For etherification or alkylation steps, sodium ethoxide in ethanol facilitates nucleophilic substitution, as seen in analogous triazole-thioether methanone syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer:

- X-ray Crystallography: Resolves stereochemical ambiguities; e.g., dihedral angles and π-π stacking interactions in similar dihydroisoquinolines .

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxy, fluorophenoxy groups) and confirms regioselectivity .

- IR Spectroscopy: Validates carbonyl (C=O, ~1650–1750 cm⁻¹) and ether (C-O-C, ~1200 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing byproduct formation?

- Methodological Answer:

- Catalyst Screening: Compare InCl₃ (microwave-compatible) with alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to balance reactivity and selectivity .

- Solvent Systems: Polar aprotic solvents (e.g., DMF) may enhance solubility, while CH₂Cl₂/di-isopropylether mixtures improve crystallization .

- Reaction Monitoring: Use TLC or HPLC to track intermediate formation and optimize reaction termination timing .

Q. How should conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer:

- X-ray Validation: Definitive structural assignment via single-crystal diffraction to resolve discrepancies between experimental and computed spectra .

- Computational Chemistry: Density Functional Theory (DFT) simulations (e.g., Gaussian) predict NMR/IR spectra; compare with PubChem/NIST reference data .

Q. What strategies are recommended for designing biological activity assays targeting serotonin or histamine pathways?

- Methodological Answer:

- In Silico Docking: Use PubChem’s 3D conformer data to model interactions with serotonin (5-HT) or histamine (H₁/H₂) receptors .

- In Vitro Binding Assays: Competitive radioligand displacement (e.g., [³H]-LSD for 5-HT receptors) with HEK293 cells expressing recombinant targets .

Q. How can computational models predict regioselectivity in electrophilic substitution reactions?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.